molecular formula C21H21N5O4S B2494023 4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide CAS No. 2034562-67-7

4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide

Cat. No.: B2494023
CAS No.: 2034562-67-7
M. Wt: 439.49
InChI Key: CSMSCSIGXKKDGF-UHFFFAOYSA-N
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Description

4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide is a complex organic compound that features a morpholine ring, a sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide typically involves multiple steps, including the formation of the morpholine ring, sulfonylation, and subsequent coupling with the benzamide derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific context and structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-3-ylsulphonyl)morpholine: Shares the morpholine and sulfonyl groups but lacks the benzamide moiety.

    N-(3-pyridinyl)-2-pyrazinecarboxamide: Contains the pyridine and pyrazine rings but differs in the functional groups attached.

Uniqueness

4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c27-21(25-15-19-20(24-9-8-23-19)17-2-1-7-22-14-17)16-3-5-18(6-4-16)31(28,29)26-10-12-30-13-11-26/h1-9,14H,10-13,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMSCSIGXKKDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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